molecular formula C7H10O B6597738 1-methyl-3-methylidenecyclobutane-1-carbaldehyde CAS No. 62021-44-7

1-methyl-3-methylidenecyclobutane-1-carbaldehyde

Cat. No.: B6597738
CAS No.: 62021-44-7
M. Wt: 110.15 g/mol
InChI Key: JGCOQZDXDVZVNF-UHFFFAOYSA-N
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Description

1-Methyl-3-methylidenecyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H10O It is characterized by a cyclobutane ring substituted with a methyl group and a methylene group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-methylidenecyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of a suitable cyclobutane derivative with a formylating agent can yield the desired aldehyde. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization and formylation processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-methylidenecyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methylene group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.

Major Products:

    Oxidation: 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid.

    Reduction: 1-Methyl-3-methylidenecyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-methylidenecyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methyl-3-methylidenecyclobutane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are typically studied using spectroscopic and computational methods.

Comparison with Similar Compounds

    1-Methylcyclobutane-1-carbaldehyde: Lacks the methylene group, leading to different reactivity.

    3-Methylcyclobutane-1-carbaldehyde: Substitution at a different position on the cyclobutane ring.

    Cyclobutane-1-carbaldehyde: The simplest form without any additional substituents.

Uniqueness: 1-Methyl-3-methylidenecyclobutane-1-carbaldehyde is unique due to the presence of both a methyl and a methylene group on the cyclobutane ring, which influences its chemical reactivity and potential applications. The combination of these substituents with the aldehyde group provides a versatile platform for various chemical transformations and applications in research.

Properties

IUPAC Name

1-methyl-3-methylidenecyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-3-7(2,4-6)5-8/h5H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOQZDXDVZVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609737
Record name 1-Methyl-3-methylidenecyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62021-44-7
Record name 1-Methyl-3-methylidenecyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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